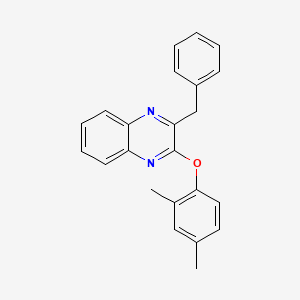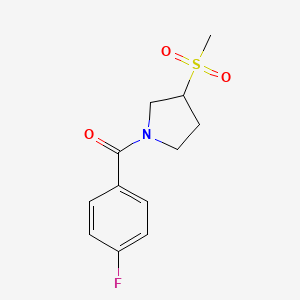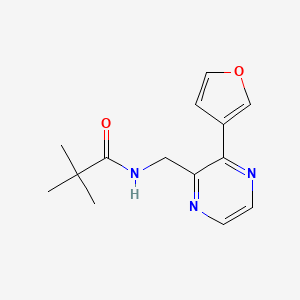
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a pyrazine ring, and a pivalamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target lung carcinoma cell lines .
Mode of Action
It’s worth noting that similar compounds have shown cytotoxic effects against lung cancer cell lines .
Biochemical Pathways
Related compounds have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects against lung cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable precursors.
Coupling of the furan and pyrazine rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the pivalamide group: This can be done through the reaction of the intermediate with pivaloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: Both the furan and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazines and other reduced derivatives.
Substitution: Various substituted furans and pyrazines depending on the reagents used.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
Comparison: N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide is unique due to the presence of the pivalamide group, which can influence its steric and electronic properties. This can affect its reactivity, stability, and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-8-11-12(16-6-5-15-11)10-4-7-19-9-10/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXCMOBNMMGHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2638994.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2638996.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/new.no-structure.jpg)
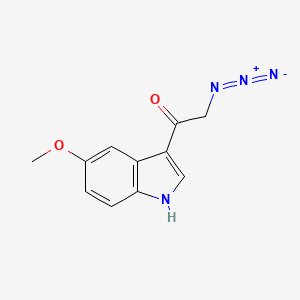

![diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate](/img/structure/B2639004.png)
![2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2639005.png)

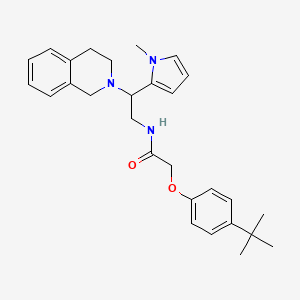
![6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639010.png)
![2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2639013.png)
![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide](/img/structure/B2639014.png)
